

solubility of Methyl 4-(dimethylamino)benzoate in organic solvents

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Compound of Interest

Compound Name: Methyl 4-(dimethylamino)benzoate

Cat. No.: B075443

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An In-depth Technical Guide to the Solubility of **Methyl 4-(dimethylamino)benzoate** in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of **Methyl 4-(dimethylamino)benzoate** (M4DAB), a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the physicochemical properties of M4DAB, theoretical and predictive models of solubility, and practical, field-proven methodologies for solubility determination and solvent selection.

Physicochemical Profile of Methyl 4-(dimethylamino)benzoate

Understanding the inherent properties of a molecule is the cornerstone of predicting its behavior in different solvent environments. M4DAB (CAS: 1202-25-1) possesses a unique molecular structure that dictates its solubility: a polar ester group and a tertiary amine, contrasted with a non-polar benzene ring. This amphiphilic nature is key to its solubility profile.

The structure consists of a central benzene ring substituted with a methyl ester group ($-\text{COOCH}_3$) and a dimethylamino group ($-\text{N}(\text{CH}_3)_2$). The ester and amino groups are polar and capable of dipole-dipole interactions and, in the case of the nitrogen and oxygen atoms, acting

as hydrogen bond acceptors. The aromatic ring, however, is non-polar and favors interactions with non-polar solvents through van der Waals forces.

Table 1: Key Physicochemical Properties of **Methyl 4-(dimethylamino)benzoate**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1][2]
Molecular Weight	179.22 g/mol	[1]
Melting Point	96 - 102 °C	[2]
Boiling Point	280.3 °C at 760 mmHg	[2]
LogP (Octanol/Water Partition Coefficient)	1.54 - 2.37	[2][3]
Polar Surface Area (PSA)	29.54 Å ²	[2][4]
Appearance	White to light yellow powder/crystal	

The LogP value, which is greater than 1, indicates a higher affinity for the non-polar octanol phase over the polar water phase, suggesting a generally better solubility in organic solvents than in water.[3][5] The Polar Surface Area (PSA) is relatively small, which also points towards solubility in less polar organic solvents.

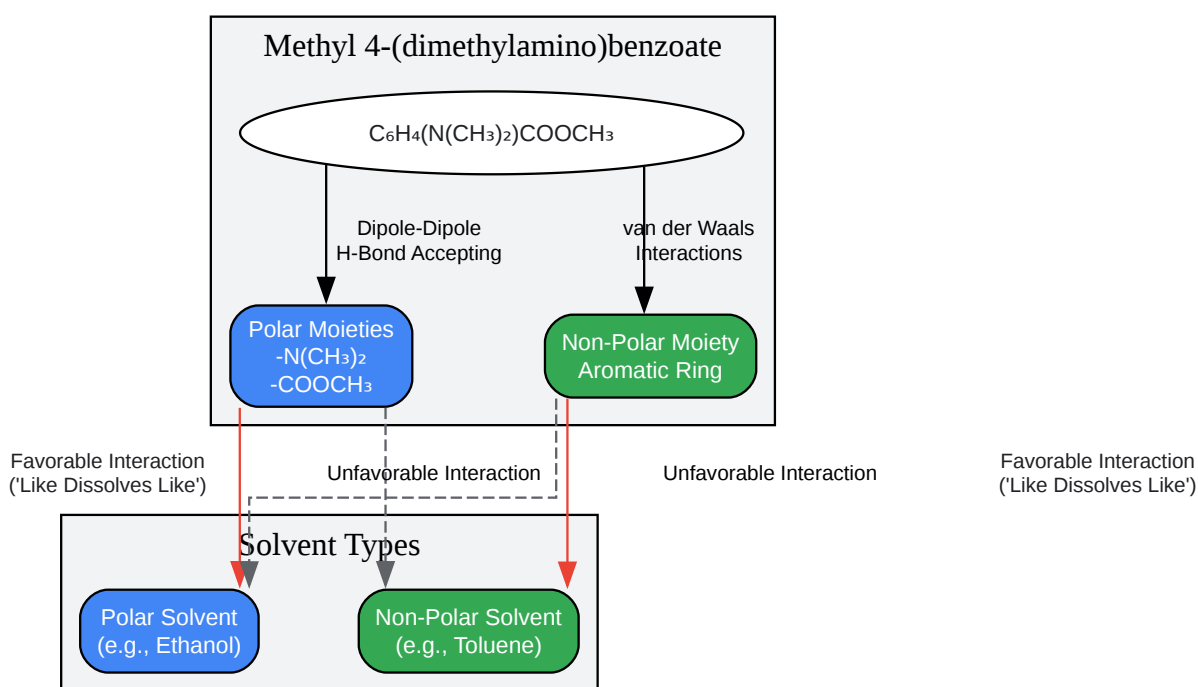
Guiding Principles: "Like Dissolves Like"

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6][7] Applying this to M4DAB:

- **Polar Solvents (e.g., Ethanol, Methanol, Acetone):** These solvents can interact effectively with the polar methyl ester and dimethylamino functional groups of M4DAB. Solvents that can act as hydrogen bond donors will interact with the lone pairs on M4DAB's oxygen and nitrogen atoms.

- Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the non-polar aromatic ring of M4DAB.
- Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents can often provide the best balance, capable of interacting favorably with both the polar and non-polar regions of the molecule.

The interplay between these regions determines the overall solubility in a given solvent.



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Fig 1. Interaction model for M4DAB with polar and non-polar solvents.

Predictive Frameworks for Solubility

While qualitative principles are useful, quantitative models provide predictive power for solvent selection, which is critical in process development and formulation.

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).^[8] The core concept is that substances with similar HSP values (a small "HSP distance") will be miscible. This three-dimensional approach is more nuanced than a single polarity value and can explain phenomena such as two poor solvents mixing to become a good solvent system.^[8] While specific, experimentally derived HSP values for M4DAB are not readily available in public literature, they can be determined experimentally or estimated using group contribution methods.

UNIFAC and Modified UNIFAC Models

The Universal Quasichemical Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients, which are essential for calculating solid-liquid and vapor-liquid equilibria.^{[9][10]} The model breaks down molecules into their constituent functional groups (e.g., aromatic carbon, ester group) and calculates the activity coefficient based on the interactions between these groups.^{[9][11][12]} This allows for the prediction of solubility in various solvents without direct experimental data, making it a powerful tool in early-stage development.^{[10][13]}

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for solubility determination remains the shake-flask method. This protocol ensures that equilibrium is reached, providing a reliable measurement of a saturated solution.

Methodology

- **Preparation:** Add an excess amount of M4DAB solid to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.
- **Solvent Addition:** Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
- **Equilibration:** Seal the vials and place them in a constant-temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The

time required should be determined by preliminary experiments, confirming that the concentration of the solute does not change over a longer period.

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle. Centrifugation is recommended to ensure complete separation of the solid and liquid phases.
- **Sampling:** Carefully extract an aliquot of the clear, supernatant (saturated solution) using a pre-warmed or solvent-rinsed syringe fitted with a filter (e.g., 0.22 μm PTFE) to prevent any solid particles from being transferred.
- **Analysis:** Dilute the aliquot with a suitable solvent and analyze the concentration of M4DAB using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).^[14]
- **Calculation:** Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Fig 2. Workflow for the Shake-Flask Solubility Determination Method.

Application Focus: Solvent Selection for Recrystallization

Recrystallization is a critical purification technique for solids like M4DAB.^[15] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, allowing for high recovery of pure crystals upon cooling.^{[16][17]}

Table 2: Predicted Solubility of M4DAB and Suitability for Recrystallization

Solvent	Polarity Index	Predicted Room Temp. Solubility	Predicted Hot Solubility	Recrystallization Suitability	Rationale
Hexane	0.1	Low	Low-Moderate	Possible, likely low capacity	Primarily interacts with the non-polar ring.
Toluene	2.4	Moderate	High	Good	Balances non-polar ring interaction with some pi-stacking.
Ethyl Acetate	4.4	High	Very High	Poor	Likely too soluble at room temperature for good recovery. [16]
Acetone	5.1	High	Very High	Poor	Strong interaction with polar groups makes it a very good solvent.
Ethanol	4.3	Moderate-High	Very High	Potentially Good	Good solvent when hot, but may retain too much solute when cold.
Methanol	5.1	High	Very High	Poor	Similar to ethanol but

often a
stronger
solvent.

M4DAB is
largely non-
polar and
hydrophobic.
[\[16\]](#)

Water

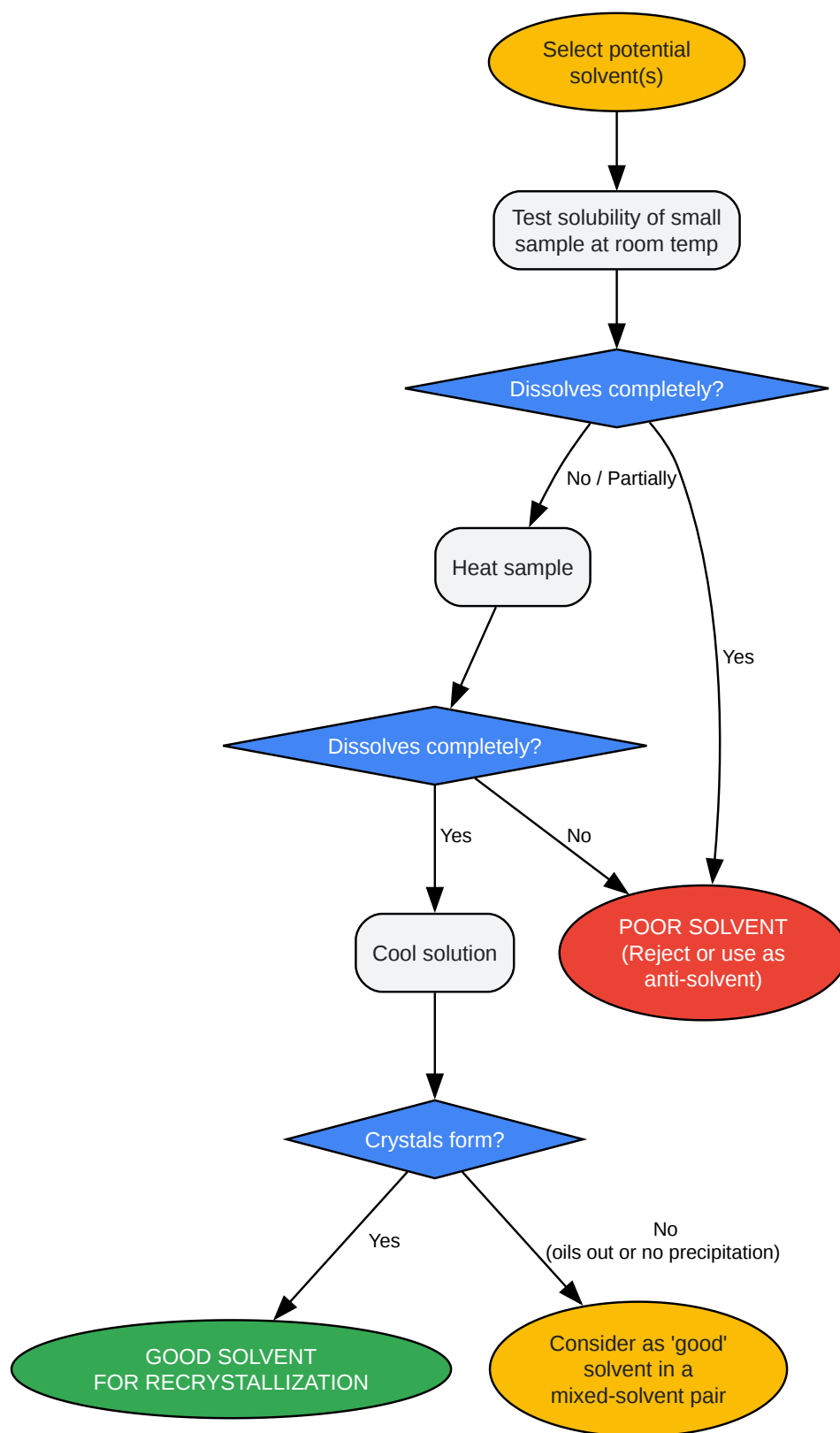
10.2

Very Low

Very Low

Unsuitable
(as single
solvent)

A mixed-solvent system is often highly effective.[\[17\]](#) For M4DAB, a good approach would be to dissolve it in a minimal amount of a "good" hot solvent like ethanol or acetone, and then add a "bad" solvent like water or hexane dropwise until the solution becomes cloudy (the saturation point).[\[17\]](#)[\[18\]](#) Slow cooling of this saturated solution will often yield high-purity crystals.



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Fig 3. Decision workflow for selecting a recrystallization solvent.

Conclusion

The solubility of **Methyl 4-(dimethylamino)benzoate** is governed by its distinct structural moieties: a non-polar aromatic ring and polar ester and amino groups. This profile makes it soluble in a range of organic solvents, particularly those of intermediate polarity like toluene and ethyl acetate, and moderately soluble in polar protic solvents like ethanol. For purification, single solvents like toluene or mixed-solvent systems such as ethanol/water offer promising routes for effective recrystallization. The principles and protocols outlined in this guide provide a robust framework for researchers to rationally select solvents and accurately determine the solubility of M4DAB, facilitating its effective use in research and development.

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